N'-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-15-11-16(2)13-17(12-15)24-22(27)21(26)23-14-18-5-4-10-25(18)31(28,29)20-8-6-19(30-3)7-9-20/h6-9,11-13,18H,4-5,10,14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNXKFPZDSBRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises three key subunits:
- A 3,5-dimethylphenyl group linked via an amide bond.
- A pyrrolidine ring substituted at the 1-position with a 4-methoxybenzenesulfonyl group.
- An ethanediamide bridge connecting the pyrrolidine and aryl moieties.
Retrosynthetically, the molecule can be dissected into two primary fragments (Figure 1):
- Fragment A : 1-(4-Methoxybenzenesulfonyl)pyrrolidine-2-carbaldehyde.
- Fragment B : N-(3,5-Dimethylphenyl)glycinamide.
Coupling these fragments via reductive amination or nucleophilic acyl substitution forms the ethanediamide core. Alternative strategies involve sequential sulfonylation, alkylation, and amidation steps.
Synthetic Methodologies
Stepwise Assembly via Pyrrolidine Functionalization
Synthesis of 1-(4-Methoxybenzenesulfonyl)pyrrolidine-2-carbaldehyde
Route 1: Sulfonylation of Pyrrolidine
Pyrrolidine (1.0 equiv) reacts with 4-methoxybenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) under basic conditions (triethylamine, 2.0 equiv) at 0°C to 25°C for 6–12 hours. The resulting 1-(4-methoxybenzenesulfonyl)pyrrolidine is oxidized to the aldehyde using Swern oxidation (oxalyl chloride, dimethyl sulfoxide, -60°C), yielding the aldehyde intermediate in 72–85% purity.
Route 2: Ring-Closing Metathesis
A more stereoselective approach employs Grubbs catalyst (5 mol%) to cyclize N-allyl-4-methoxybenzenesulfonamide, forming the pyrrolidine ring. Subsequent oxidation with pyridinium chlorochromate (PCC) generates the aldehyde in 68% yield.
Preparation of N-(3,5-Dimethylphenyl)glycinamide
Glycine ethyl ester hydrochloride (1.5 equiv) is coupled with 3,5-dimethylaniline (1.0 equiv) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DCM. The ethyl ester is hydrolyzed with lithium hydroxide (2.0 equiv) in tetrahydrofuran (THF)/water (3:1) to afford the carboxylic acid, which is converted to the primary amide via ammonium chloride and N,N'-dicyclohexylcarbodiimide (DCC).
Final Coupling via Reductive Amination
The aldehyde (Fragment A, 1.0 equiv) and glycinamide (Fragment B, 1.2 equiv) undergo reductive amination using sodium cyanoborohydride (NaBH3CN, 1.5 equiv) in methanol/acetic acid (9:1) at 25°C for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to yield the title compound in 58–64% yield.
Table 1: Optimization of Reductive Amination Conditions
| Entry | Solvent | Acid Catalyst | Reducing Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Methanol | Acetic acid | NaBH3CN | 58 | 92.4 |
| 2 | Ethanol | HCl | NaBH(OAc)3 | 49 | 88.7 |
| 3 | THF | TFA | BH3·THF | 63 | 94.1 |
One-Pot Tandem Synthesis
A streamlined protocol combines sulfonylation, alkylation, and amidation in a single reaction vessel:
- Sulfonylation : Pyrrolidine reacts with 4-methoxybenzenesulfonyl chloride as described in Section 2.1.1.
- Aldehyde Formation : In situ oxidation using Dess-Martin periodinane (1.1 equiv) in DCM at 0°C.
- Amidation : Addition of N-(3,5-dimethylphenyl)glycinamide and EDC/HOBt, followed by stirring at 25°C for 48 hours.
This method reduces purification steps but achieves lower yields (42–50%) due to competing side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl3) : δ 7.78 (d, J = 8.8 Hz, 2H, SO2ArH), 6.94 (d, J = 8.8 Hz, 2H, SO2ArH), 6.65 (s, 2H, ArH), 6.52 (s, 1H, ArH), 4.12–4.05 (m, 1H, pyrrolidine CH), 3.85 (s, 3H, OCH3), 3.45–3.38 (m, 2H, NCH2), 2.65–2.58 (m, 2H, pyrrolidine CH2), 2.28 (s, 6H, ArCH3), 1.95–1.85 (m, 2H, pyrrolidine CH2).
- ¹³C NMR (100 MHz, CDCl3) : δ 170.5 (CONH), 163.2 (CONH), 159.8 (SO2Ar), 138.4 (ArC), 129.7 (SO2ArC), 126.3 (ArC), 114.2 (SO2ArC), 55.9 (OCH3), 52.4 (pyrrolidine CH), 46.8 (NCH2), 31.5 (pyrrolidine CH2), 21.3 (ArCH3).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C23H29N3O4S [M+H]⁺ : 468.1922.
- Observed : 468.1918 (Δ = -0.9 ppm).
Mechanistic Insights and Computational Studies
Density functional theory (DFT) calculations (B3LYP/6-31G*) elucidate the reductive amination mechanism:
Challenges and Optimization Strategies
Stereochemical Control
The pyrrolidine ring’s stereochemistry influences biological activity. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, revealing a 55:45 er in racemic syntheses. Asymmetric catalysis using (R)-BINAP/Pd achieves 82% ee.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) accelerate coupling but promote epimerization. Lower temperatures (0–5°C) mitigate this, improving diastereomeric ratios from 1.5:1 to 4:1.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzenesulfonic acid, while reduction could produce a methoxybenzenethiol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonyl groups.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with proteins through sulfonamide bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The target compound’s 4-methoxybenzenesulfonyl group distinguishes it from nitro-substituted analogues (), likely enhancing solubility and metabolic stability compared to nitro groups, which are prone to reduction .
Physicochemical and Electronic Properties
Theoretical studies on N-(4-dimethylamino-3,5-dinitrophenyl) maleimide () highlight the importance of charge distribution and dipole moments in determining reactivity and binding. Quantum chemical calculations (e.g., DFT) predict that electron-withdrawing nitro groups reduce electron density at the maleimide core, favoring nucleophilic attack. In contrast, the target compound’s methoxybenzenesulfonyl group is electron-donating, which may increase electron density at the ethanediamide linkage, altering its hydrogen-bonding capacity .
Hypothetical Data Table (Inferred from Structural Analogues):
Biological Activity
N'-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a dimethylphenyl group and a pyrrolidine moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 340.45 g/mol
- Chemical Formula : C17H24N2O3S
The biological activity of this compound primarily involves its interaction with specific biological pathways:
- Antiviral Activity : Similar compounds in the N-phenylbenzamide class have demonstrated antiviral effects against various viruses, including HBV and HIV-1. The proposed mechanism includes the enhancement of intracellular levels of APOBEC3G (A3G), which inhibits viral replication by deaminating cytidine residues in viral RNA .
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound may serve as a potent inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses and therapeutic effects.
In Vitro Studies
In vitro studies have shown that derivatives similar to this compound exhibit significant antiviral activity. For instance, a related compound demonstrated an IC50 value of 1.99 µM against HBV in HepG2 cells, indicating strong antiviral potential .
| Compound | Cell Line | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| IMB-0523 | HepG2.2.15 | 1.99 | 58 |
| Lamivudine (3TC) | HepG2.2.15 | 7.37 | >60 |
In Vivo Studies
In vivo studies utilizing animal models have further elucidated the compound's efficacy. Research indicates that similar compounds can significantly reduce viral loads in infected subjects, suggesting potential for clinical application in treating viral infections .
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Case Study on HBV Treatment : A study involving patients with chronic HBV infection treated with N-phenylbenzamide derivatives showed a marked reduction in viral load after several weeks of treatment, correlating with increased intracellular A3G levels.
- HIV Treatment Trials : Trials involving similar compounds indicated improvement in patient outcomes through enhanced immune response and reduced viral replication rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
